7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a phenyl group at position 2, a 2-methoxyethyl group at position 5, and a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl moiety at position 5. This structure combines pyrazole, pyridine, and piperazine pharmacophores, which are commonly associated with bioactivity in kinase inhibition, CNS modulation, or antimicrobial applications . The cyclopropanecarbonyl group may enhance metabolic stability, while the methoxyethyl substituent likely improves solubility compared to alkyl or halogenated analogs .
Properties
IUPAC Name |
7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-33-14-13-26-15-19(23(31)28-11-9-27(10-12-28)22(30)17-7-8-17)21-20(16-26)24(32)29(25-21)18-5-3-2-4-6-18/h2-6,15-17H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWAARFAHWGHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with pyrazolo-pyridinones and pyrazolo-pyrimidinones reported in the literature. Key differences lie in substituent patterns and piperazine modifications:
Physicochemical Data (Hypothetical)
| Parameter | Target Compound | 5-Ethyl-7-(fluorophenyl-piperazine) Analog | MK66 (Pyrazolo-pyrimidinone) |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~463 g/mol | ~350 g/mol |
| LogP (Predicted) | 2.8 | 3.5 | 2.1 |
| Aqueous Solubility | Moderate (methoxy) | Low (ethyl/fluorophenyl) | High (methoxyphenyl) |
| Metabolic Stability | High (cyclopropane) | Moderate | Low (unmodified piperazine) |
Research Findings and Implications
- Structural Optimization : The cyclopropanecarbonyl-piperazine group in the target compound represents a strategic modification to balance solubility and stability, addressing limitations observed in ethyl- or fluorophenyl-substituted analogs .
- Synthetic Feasibility : MCRs (e.g., one-pot three-component reactions in ) could streamline synthesis, though piperazine coupling may require stringent conditions to avoid byproducts .
- Unresolved Questions : Direct biological data for the target compound are absent in the provided evidence. Comparative studies with MK66 () and fluorophenyl-piperazine analogs () are needed to validate hypothesized kinase or antimicrobial activity.
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